Lipophilicity (XLogP3-AA) Comparison: Fluorine vs. Chlorine/Bromine Substitution
The 4-fluoro analog exhibits significantly lower lipophilicity (XLogP3-AA = 0.1) compared to its 4-chloro (XLogP3-AA = 1.8) and 4-bromo (XLogP3-AA = 1.9) counterparts [1][2][3]. This reduction in LogP of ~1.7 units correlates with improved aqueous solubility and potentially reduced off-target binding [4].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | 4-chloro-1H-indazol-3-amine: 1.8; 4-bromo-1H-indazol-3-amine: 1.9 |
| Quantified Difference | ΔLogP ≈ -1.7 vs. chloro; ΔLogP ≈ -1.8 vs. bromo |
| Conditions | Computed by XLogP3 3.0 (PubChem). |
Why This Matters
Lower lipophilicity generally translates to better developability profiles, including higher aqueous solubility and lower non-specific binding, which are critical parameters in fragment-based drug discovery and lead optimization.
- [1] PubChem. (2025). 4-fluoro-3aH-indazol-3-amine. PubChem CID 4771041. XLogP3-AA: 0.1. View Source
- [2] PubChem. (2025). 3-Amino-4-chloroindazole. PubChem CID 313444. XLogP3-AA: 1.8. View Source
- [3] PubChem. (2025). 4-bromo-1H-indazol-3-amine. PubChem CID 11975123. XLogP3-AA: 1.9. View Source
- [4] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
